2-(4-Ethylphenoxy)nicotinic acid
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Overview
Description
2-(4-Ethylphenoxy)nicotinic acid is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Lipid Modification and Cardiovascular Disease Prevention
- Prolonged-release Nicotinic Acid has shown efficacy in treating dyslipidemia, with benefits on all traditional blood lipid and lipoprotein fractions, notably being the most effective agent for increasing HDL-cholesterol (HDL-C) and reducing lipoprotein(a). It's also beneficial in slowing atherosclerotic progression and may even produce regression of atherosclerosis in patients on stable statin therapy without significant hepatotoxicity observed (McCormack & Keating, 2005).
- Nicotinic Acid is the most potent treatment clinically available for lowering LDL cholesterol and raising HDL cholesterol, exhibiting nonlipid-mediated anti-inflammatory effects which could offer additional cardiovascular protection (Digby, Lee, & Choudhury, 2009).
Anticancer Potential
- Novel Derivatives of Nicotinic Acid have been explored for their promising anticancer properties, indicating a significant role in the development of anticancer drugs due to their wide range of biological activities. These derivatives of nicotinic acid show potential in treating various cancers, underlining the need for further research to optimize their biological and pharmacological effects (Jain, Utreja, Kaur, & Jain, 2020).
Biomarkers for Tobacco and Cancer Research
- Studies have utilized human urinary carcinogen metabolites , including metabolites of nicotinic acid, as biomarkers to obtain important information about tobacco use and cancer. These biomarkers are critical for future studies on tobacco and human cancer, especially with respect to new tobacco products and strategies for harm reduction (Hecht, 2002).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(4-Ethylphenoxy)nicotinic acid, a derivative of nicotinic acid, is the nicotinic acetylcholine receptors (nAChRs) . These receptors are found in the brain and play a crucial role in neuronal signaling .
Mode of Action
This compound interacts with its targets, the nAChRs, by binding to these receptors . This interaction leads to changes in the properties of the receptors, including their sensitivity to nicotine, permeability to calcium, and propensity to desensitize .
Biochemical Pathways
The compound affects the biochemical pathways related to the metabolism of nicotine . A pyridine ring of nicotine and related alkaloids is derived from nicotinic acid, a primary metabolite in the pathway that supplies nicotinamide adenine dinucleotide (NAD), an important co-factor for oxidation–reduction reactions . In the hybrid pathway, nicotine is catabolized into fumaric acid via 10 steps, which then enters the TCA cycle .
Pharmacokinetics
The pharmacokinetics of nicotinic acid, from which the compound is derived, has been studied . Nicotine equilibrates in the endoplasmic reticulum within 10 seconds of extracellular application and leaves as rapidly after removal from the extracellular solution . The concentration of nicotine in the endoplasmic reticulum is within twofold of the extracellular value .
Result of Action
It is known that 2-substituted aryl derived from nicotinic acid, such as 2–bromo aryl substituents, have shown anti-inflammatory and analgesic efficacy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the solubility of nicotinic acid in various organic solvents has been analyzed through two linear Gibbs energy relationships to extract compound properties that encode various solute-solvent interactions . This suggests that the action of this compound could also be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
2-(4-Ethylphenoxy)nicotinic acid, like its structural relative nicotinic acid, may interact with various enzymes, proteins, and other biomolecules. Specific interactions of this compound have not been extensively studied .
Cellular Effects
It’s structurally related compound, nicotinic acid, is known to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Given its structural similarity to nicotinic acid, it may exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been extensively studied. Related compounds such as nicotinic acid have been shown to have dosage-dependent effects .
Metabolic Pathways
This compound may be involved in metabolic pathways similar to those of nicotinic acid, given their structural similarity. Nicotinic acid is a key component in the biosynthesis of NAD, an essential cofactor for many oxidation–reduction reactions .
Transport and Distribution
It’s structurally related compound, nicotinic acid, is known to be transported into cells via specific transporters .
Properties
IUPAC Name |
2-(4-ethylphenoxy)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-10-5-7-11(8-6-10)18-13-12(14(16)17)4-3-9-15-13/h3-9H,2H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICLKTXAEHRTNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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